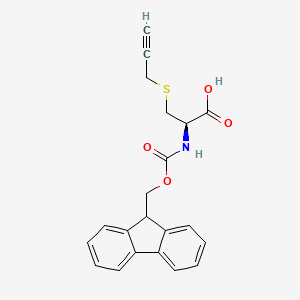

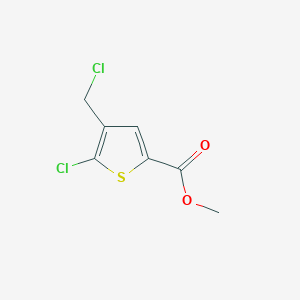

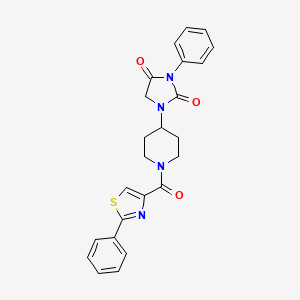

2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(1-methyl-1H-indol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities, which can be useful for a comprehensive analysis.

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives through condensation reactions. For instance, the synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives is achieved by reacting 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . This suggests that a similar synthetic route could be employed for the target compound, involving key steps such as condensation and subsequent functional group modifications.

Molecular Structure Analysis

The molecular structure of related compounds includes an indole moiety, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules. The indole ring system in the target compound is likely to contribute to its potential biological activity, as seen in the antioxidant properties of the indole-based acetamide derivatives . The presence of a 1-methyl group on the indole suggests increased lipophilicity, which could affect the compound's interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present in its structure. The acetamide moiety is a key functional group that can participate in various chemical reactions, such as hydrolysis to form the corresponding acid and amine. The indole and pyridazine rings may also undergo electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the target compound are not provided, related compounds with indole and acetamide groups are known to have certain characteristics. For example, the solubility of these compounds in organic solvents and water can be influenced by the presence of substituents on the rings . The melting points, boiling points, and stability of the compound can also be predicted based on the functional groups present and their intermolecular interactions.

科学的研究の応用

Synthesis and Chemical Properties

- Research has focused on the synthesis and characterization of pyridazino(4,5-b)indole-1-acetamide compounds, including variations like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide. These compounds exhibit a range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).

- A study on N-(pyridin-4-yl)-(indol-3-yl)alkylamides prepared new compounds in search of novel antiallergic agents, highlighting the process from synthesis to potential therapeutic applications (Menciu et al., 1999).

Biological and Pharmacological Research

- Investigations into dihydropyridazinone cardiotonics have led to the discovery of potent positive inotropes, exemplified by 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one, showcasing its significant oral activity and potential for treating cardiovascular conditions (Robertson et al., 1986).

Antimicrobial Applications

- The antimicrobial activity of certain pyridines, pyrimidinones, oxazinones, and their derivatives has been studied, with findings suggesting good antibacterial and antifungal activities against a range of pathogens, contributing to the field of infectious disease research (Hossan et al., 2012).

Antioxidant Properties

- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been characterized, revealing significant antioxidant activity. This study underlines the potential of such compounds in combating oxidative stress-related disorders (Chkirate et al., 2019).

特性

IUPAC Name |

2-(1-methylindol-3-yl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-13-7-8-18(24)22(20-13)10-9-19-17(23)11-14-12-21(2)16-6-4-3-5-15(14)16/h3-8,12H,9-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPKPXLNFMYXIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2550797.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![8-fluoro-2-(3-fluoro-4-methoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2550802.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)